1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Overview
Description
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N4O and its molecular weight is 315.2 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, we can infer that it likely interacts with specific receptors or enzymes involved in allergic responses, given its anti-allergic activity .
- It’s possible that this compound acts as an antagonist or agonist at certain receptors, modulating immune responses and inflammation .
Target of Action
Mode of Action
- derivatives, including this compound, are known to interact with various receptors. However, specific details about its interaction with targets remain elusive.
Result of Action
Biochemical Analysis
Biochemical Properties
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist . The interaction with serotonin receptors suggests that this compound can influence neurotransmitter signaling pathways, potentially affecting mood and behavior.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce hypophagia (reduced food intake) in rats by acting on serotonin receptors . Additionally, it can modulate the activity of neurotransmitter receptors, leading to changes in cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist at the 5-HT2C serotonin receptor, which leads to the activation of downstream signaling pathways . This activation can result in changes in gene expression and enzyme activity, ultimately influencing cellular functions. The compound’s ability to bind to specific receptors and modulate their activity is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound may lead to receptor desensitization or changes in receptor expression levels . Additionally, the compound’s degradation products may have different biochemical properties, which can influence experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may act as a mild agonist at serotonin receptors, leading to subtle changes in behavior and metabolism . At higher doses, it can induce more pronounced effects, such as hypophagia and alterations in neurotransmitter levels. Toxic or adverse effects, such as anxiety or panic attacks, have also been reported at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites can interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . Additionally, it can accumulate in certain tissues, where it may interact with local receptors and enzymes, influencing cellular functions and metabolic processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm or nucleus, where it interacts with receptors and other biomolecules . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations, thereby modulating its activity and effects.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O.ClH/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)9-18-7-5-15-6-8-18;/h1-4,15H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAEKFHIHSTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.